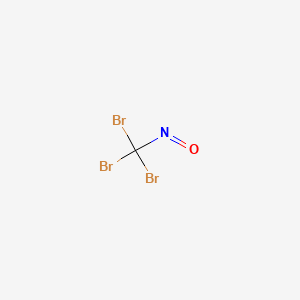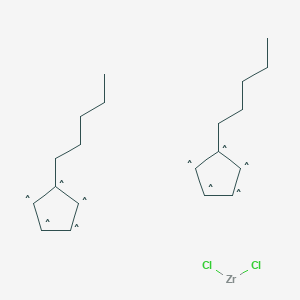![molecular formula C16H20ClNO4 B13807733 Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate CAS No. 6328-37-6](/img/structure/B13807733.png)
Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate is a chemical compound with the molecular formula C16H20ClNO4 and a molecular weight of 325.787 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate typically involves the esterification of cyclohexanol with 2-[(3-chlorophenyl)carbamoyloxy]propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexyl 2-[(4-chlorophenyl)carbamoyloxy]propanoate
- Cyclohexyl 2-[(3-bromophenyl)carbamoyloxy]propanoate
- Cyclohexyl 2-[(3-fluorophenyl)carbamoyloxy]propanoate
Uniqueness
Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
6328-37-6 |
|---|---|
Molekularformel |
C16H20ClNO4 |
Molekulargewicht |
325.79 g/mol |
IUPAC-Name |
cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |
InChI |
InChI=1S/C16H20ClNO4/c1-11(15(19)22-14-8-3-2-4-9-14)21-16(20)18-13-7-5-6-12(17)10-13/h5-7,10-11,14H,2-4,8-9H2,1H3,(H,18,20) |
InChI-Schlüssel |
HYOWHFTWLDKFIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC1CCCCC1)OC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


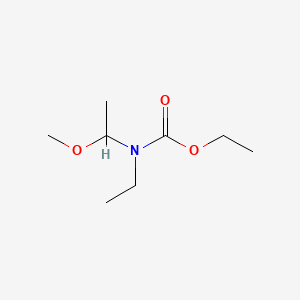
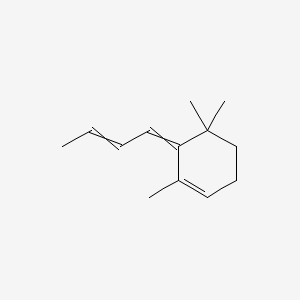
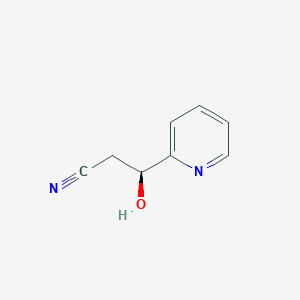
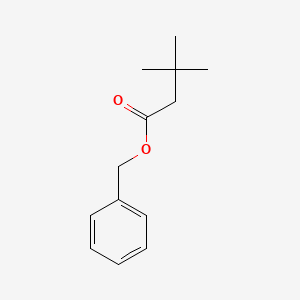
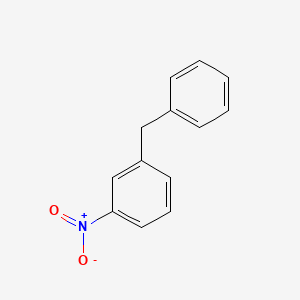
![1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one](/img/structure/B13807665.png)
![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
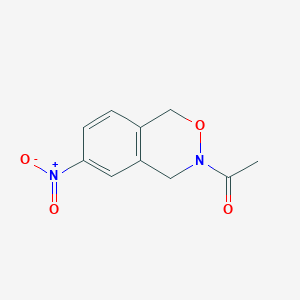
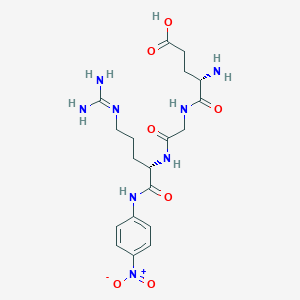
![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)
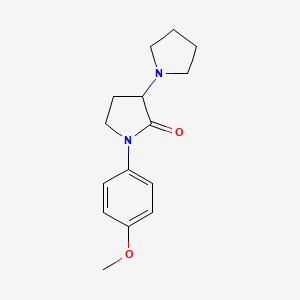
![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)
